Metamizil
Overview
Description
Metamizil, also known as Metamizole, is an antipyretic and analgesic drug used to relieve severe and persistent fever and pain . It is a pyrazolone derivative that belongs to the group of nonacid nonopioids . It was formerly marketed in the US and was withdrawn due to its association with potentially fatal agranulocytosis . It is still used in certain countries in Europe, Asia, and South America .
Synthesis Analysis
Metamizole was synthesized by the German company Hoechst AG in 1920, and its mass production started in 1922 . It remained freely available worldwide until the 1970s when it was found that the drug poses a risk of causing agranulocytosis .Molecular Structure Analysis
The molecular formula of Metamizil is C13H17N3O4S . The average weight is 311.36 and the monoisotopic weight is 311.093977213 .Chemical Reactions Analysis
The mechanism of action of Metamizole is not fully understood. It is not a typical cyclooxygenase (COX) inhibitor, although it inhibits peripheral and central prostaglandin (PG) synthesis via action on COXs . Another possible analgesic effect of Metamizole is by activating the endogenous opioid and endocannabinoid systems .Scientific Research Applications
Metamizol in Pain and Neuropathic Pain Management
- Metamizol is effective in treating pain, including somatic and visceral pain. Its analgesic properties are linked to reduced spinal microglial cell activation in neuropathic pain models, suggesting a role in neuropathic pain management (Zajączkowska et al., 2018).
- In a study on rats with experimental ureteric calculosis, Metamizol exhibited antinociceptive effects, reducing pain produced by a ureteric stone and hyperperistalsis induced by the stone (Laird et al., 1998).
Pharmacological Characteristics
- Metamizol is a pro-drug, breaking down into pyrazolone compounds after oral administration. It exhibits analgesic, antipyretic, and spasmolytic effects. The analgesic effect is attributed to the inhibition of a central cyclooxygenase-3 and activation of opioidergic and cannabinoid systems (Jasiecka et al., 2014).
- It influences various receptors and systems, such as the nociceptin receptor and opioid prohormones, and enhances the effectiveness of certain opioids like oxycodone (Zajączkowska et al., 2018).
Cytochrome P450 Induction
- Metamizole selectively induces cytochromes P450, CYP2B6 and CYP3A4, in liver microsomes, highlighting its impact on liver metabolism and potential drug interactions (Saussele et al., 2007).
Metabolism and Genetic Factors
- Gender and functional polymorphisms in genes like CYP2C19 and NAT2 influence the metabolic profile of metamizole. These findings are significant for understanding the variability in its biodisposition and adverse effects (Martínez et al., 2014).
Safety Profile
- A systematic review and meta-analysis showed that for short-term use in a hospital setting, metamizole appears to be a safe choice compared to other widely used analgesics (Kötter et al., 2015).
Effects on Hepatic Functions
- Metamizole undergoes extensive metabolism in the liver, and cases of potential metamizole-associated hepatotoxicity have been described. This highlights the importance of monitoring hepatic effects when using metamizole (Lutz, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(diethylamino)propan-2-yl 2-hydroxy-2,2-diphenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-4-22(5-2)16-17(3)25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,24H,4-5,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLYTFJMPQZTRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)OC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10503-18-1 (hydrochloride) | |
Record name | Metamizil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50972485 | |
Record name | 1-(Diethylamino)propan-2-yl hydroxy(diphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metamizil | |
CAS RN |
57-36-3 | |
Record name | Benzeneacetic acid, α-hydroxy-α-phenyl-, 2-(diethylamino)-1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metamizil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Diethylamino)propan-2-yl hydroxy(diphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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